molecular formula C13H16BrNO3 B572211 4-Bromo-2-ethoxy-1-morpholinocarbonylbenzene CAS No. 1261911-20-9

4-Bromo-2-ethoxy-1-morpholinocarbonylbenzene

Cat. No.: B572211
CAS No.: 1261911-20-9
M. Wt: 314.179
InChI Key: VUHZINYOKSZKES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-ethoxy-1-morpholinocarbonylbenzene is an organic compound with the molecular formula C13H16BrNO3. It is characterized by the presence of a bromine atom, an ethoxy group, and a morpholinocarbonyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

4-Bromo-2-ethoxy-1-morpholinocarbonylbenzene has several applications in scientific research:

Safety and Hazards

For safety information and potential hazards associated with 4-Bromo-2-ethoxy-1-morpholinocarbonylbenzene, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethoxy-1-morpholinocarbonylbenzene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethoxy-1-morpholinocarbonylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethoxy-1-morpholinocarbonylbenzene involves its interaction with specific molecular targets. The bromine atom and morpholinocarbonyl group can participate in various binding interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-morpholinocarbonylbenzene
  • 4-Bromo-2,5-dimethoxyphenethylamine
  • Methanone, (4-bromo-2-ethoxyphenyl)-4-morpholinyl-

Uniqueness

4-Bromo-2-ethoxy-1-morpholinocarbonylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group and morpholinocarbonyl moiety provide unique binding properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

(4-bromo-2-ethoxyphenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-2-18-12-9-10(14)3-4-11(12)13(16)15-5-7-17-8-6-15/h3-4,9H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHZINYOKSZKES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681839
Record name (4-Bromo-2-ethoxyphenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-20-9
Record name (4-Bromo-2-ethoxyphenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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